N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide
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Overview
Description
N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a complex structure with an indole core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Dimethyl Groups: The 5,7-dimethyl groups can be introduced through selective alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Propyl Chain: The propyl chain with the m-tolyloxy group can be attached via nucleophilic substitution reactions. This step often involves the use of a suitable leaving group on the propyl chain, such as a halide, which reacts with the m-tolyloxy group.
Formation of the Acetamide Group: The final step involves the acylation of the indole nitrogen with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole core, potentially converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common in the indole ring, especially at the 3-position, which can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce indolin-3-ol derivatives.
Scientific Research Applications
N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
5,7-Dimethylindole: A simpler indole derivative lacking the acetamide and propyl groups.
N-(3-(m-tolyloxy)propyl)indole: Similar structure but without the dimethyl and acetamide groups.
Uniqueness
N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features an indoline core, which is critical for its biological interactions. The presence of the m-tolyloxy group enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound demonstrates significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Anticancer Properties : Preliminary studies suggest that this compound induces apoptosis in various cancer cell lines by activating intrinsic pathways.
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Scavenging of DPPH radicals | |
Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |
Anticancer | Induction of apoptosis in breast cancer cells |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of this compound using the DPPH assay. Results indicated a dose-dependent increase in radical scavenging activity, with IC50 values comparable to established antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Effects
In vitro experiments using human macrophages showed that treatment with the compound reduced the expression of pro-inflammatory markers (TNF-alpha and IL-6). This suggests a potential role in managing inflammatory diseases.
Case Study 3: Anticancer Efficacy
In a study involving MCF-7 breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis through caspase activation pathways.
Properties
IUPAC Name |
N-[5,7-dimethyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-14-7-5-8-18(12-14)27-10-6-9-24-21-16(3)11-15(2)13-19(21)20(22(24)26)23-17(4)25/h5,7-8,11-13,20H,6,9-10H2,1-4H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAUNLNIFHZQES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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